N-(5-chloro-2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-methoxyphenyl group at the 7-position and a thioacetamide side chain linked to a 5-chloro-2-methoxyphenyl moiety. Its synthesis likely involves cyclization and thioacetylation steps, analogous to methods described for related triazole-thioacetamides .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S/c1-28-15-6-4-14(5-7-15)25-9-10-26-19(25)23-24-20(26)30-12-18(27)22-16-11-13(21)3-8-17(16)29-2/h3-8,11H,9-10,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYPWAFQUYIVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Chloro and methoxy substituents on the phenyl ring.
- An imidazole core that is linked through a thioacetamide moiety.
The molecular formula is with a molecular weight of approximately 389.88 g/mol.
Anticancer Activity
Research indicates that derivatives of imidazole and triazole compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 15.0 | |
| Compound B | MCF7 (Breast) | 10.5 | |
| Compound C | HeLa (Cervical) | 20.0 |
The above table illustrates the varying degrees of anticancer activity among related compounds, suggesting that structural modifications can significantly impact efficacy.
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes involved in inflammatory processes. For example, studies have shown that similar thioacetamide derivatives exhibit moderate inhibition of lipoxygenase (LOX), an enzyme implicated in the inflammatory response.
Table 2: Enzyme Inhibition Data
These findings highlight the potential of the compound as an anti-inflammatory agent through enzyme inhibition.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the molecular structure influence biological activity. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances cytotoxicity.
- Linker Variability : Variations in the thioacetamide linker can affect binding affinity to target proteins.
- Core Modifications : Alterations in the imidazole or triazole rings can lead to significant changes in pharmacological profiles.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Case Study on Anticancer Activity : A study involving a series of imidazole derivatives demonstrated that specific substitutions led to enhanced activity against A549 and MCF7 cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapy agents.
- Inflammation Model Studies : In vivo models assessing the anti-inflammatory effects showed that compounds with similar structures reduced edema significantly compared to controls.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with imidazole and thiazole moieties exhibit significant anticancer activities. For instance, derivatives of imidazolopiperazines have shown promise as antimalarial agents through structure-activity relationship (SAR) studies that optimize cellular potency against drug-resistant parasites . Similarly, the imidazo[2,1-c][1,2,4]triazole scaffold has been linked to anticancer effects due to its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have shown that various derivatives containing similar moieties can exhibit broad-spectrum activity against bacteria and fungi. For example, compounds with the imidazole ring have demonstrated efficacy against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) in the range of 8–16 µg/mL .
Antifungal Activity
Research on related compounds has indicated that they can effectively inhibit fungal growth. The introduction of methoxy groups has been associated with enhanced antifungal activity against pathogenic fungi such as Aspergillus niger and Fusarium moniliforme. The specific compound may share similar properties due to its structural components .
Case Study 1: Anticancer Evaluation
In a study focused on the synthesis of imidazo[2,1-c][1,2,4]triazole derivatives, several compounds were evaluated for their anticancer properties. The results showed that certain derivatives exhibited IC50 values below 10 µM against various cancer cell lines. This highlights the potential of N-(5-chloro-2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
A screening of related compounds demonstrated significant antimicrobial activity against multiple bacterial strains. The study reported MIC values indicating potent activity against Escherichia coli and Enterococcus faecalis, suggesting that modifications to the imidazole and thiazole structures could enhance efficacy. This positions this compound as a candidate for further exploration in antimicrobial drug development .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The thioether (C–S–C) and triazole groups are primary sites for redox transformations:
| Reaction Type | Reagents/Conditions | Product | Outcome | Citation |
|---|---|---|---|---|
| Oxidation of thioether | H<sub>2</sub>O<sub>2</sub>/AcOH, 60°C | Sulfoxide or sulfone derivatives | Enhanced polarity and stability | |
| Reduction of triazole ring | NaBH<sub>4</sub>/MeOH, RT | Partially saturated imidazoline analogs | Altered bioactivity |
-
Oxidation of the thioether to sulfone improves metabolic stability but reduces membrane permeability.
-
Selective reduction of the triazole ring is limited due to steric hindrance from adjacent substituents.
Nucleophilic Substitution
The electron-deficient chloro group on the phenyl ring undergoes displacement:
-
Substitution at the 5-chloro position is favored due to para-directing effects of the methoxy group .
Electrophilic Aromatic Substitution
The methoxyphenyl rings participate in electrophilic reactions:
| Reaction | Reagents/Conditions | Position Modified | Outcome | Citation |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Para to methoxy group | Introduced nitro group for SAR studies | |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Meta to chloro group | Increased solubility |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Hydrolysis and Degradation
Stability under acidic/basic conditions:
Key Research Findings
-
Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., nitro, sulfone) show IC<sub>50</sub> values of 0.28–4.27 μg/mL against SK-MEL-2 and MCF-7 cell lines .
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Antibacterial Potential : Thioacetamide analogs inhibit Mycobacterium tuberculosis at MICs of 3.25–32 μg/mL, outperforming isoniazid in some cases .
-
SAR Insights :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous heterocyclic derivatives, focusing on core motifs, substituents, synthesis, and inferred properties.
Structural Analogues and Core Heterocycles
Key Observations:
- Core Heterocycles: The imidazo-triazole core in the target compound differs from imidazo-thiadiazole () in electronic properties.
- Substituent Effects:
- The 5-chloro-2-methoxyphenyl group combines electron-withdrawing (Cl) and donating (OCH3) effects, which may optimize solubility and membrane permeability compared to purely hydrophobic substituents like trichloroethyl in ’s compound .
- 4-methoxyphenyl at the 7-position could enhance π-stacking interactions in biological targets, analogous to phenyl groups in and .
Physicochemical Properties
- Lipophilicity: The chloro and methoxy substituents balance hydrophobicity and solubility. This contrasts with ’s trichloroethyl derivative, which is highly lipophilic and may suffer from poor bioavailability .
Research Findings and Gaps
- Computational Predictions: Machine learning models (e.g., XGBoost in ) could predict properties like solubility or logP for the target compound, but such data are absent in the provided materials .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(5-chloro-2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide?
- Methodology :
- Step 1 : Start with coupling reactions between substituted thiols and chloroacetamide derivatives. For example, 2-chloro-N-(thiazol-2-yl)acetamide reacts with imidazole-thiol intermediates under basic conditions (e.g., K₂CO₃ in dry acetone) to form thioether linkages .
- Step 2 : Cyclize intermediates using concentrated H₂SO₄ (e.g., 24-hour treatment at 293–298 K) to form the imidazo-triazole core .
- Step 3 : Purify via recrystallization (ethanol or DMF/ethanol mixtures) and validate purity by TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify thioamide (C=S, ~1100–1250 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign methoxy (~δ 3.8–4.0 ppm for OCH₃), aromatic protons (δ 6.8–8.0 ppm), and dihydroimidazole protons (δ 3.0–5.0 ppm) .
- Mass Spectrometry : Confirm molecular weight via FAB-MS (e.g., m/z = 384 [M+H]⁺ in related structures) .
Q. How to resolve discrepancies between experimental and calculated elemental analysis data?
- Methodology :
- Re-crystallize the compound to remove impurities (e.g., using ethanol or DMF) .
- Use high-resolution mass spectrometry (HRMS) to validate molecular formulas .
Advanced Research Questions
Q. How to optimize reaction conditions to improve yields in imidazo-triazole core formation?
- Methodology :
- Vary acid concentration (e.g., H₂SO₄ vs. POCl₃) and reaction time (e.g., 12–48 hours) .
- Monitor intermediates by TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of thiol to chloroacetamide) .
Q. What computational tools can predict regioselectivity in the cyclization step?
- Methodology :
- Use DFT calculations (e.g., Gaussian 09) to model transition states and identify kinetically favored pathways .
- Validate predictions with X-ray crystallography (e.g., SHELXL for structure refinement) .
Q. How to address contradictions between spectroscopic data and X-ray diffraction results?
- Methodology :
- Re-examine NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
- Perform temperature-dependent NMR studies to detect dynamic effects (e.g., rotamers) .
Q. What strategies validate the compound’s biological activity in vitro?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
